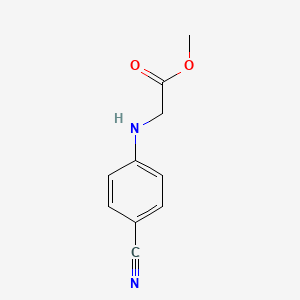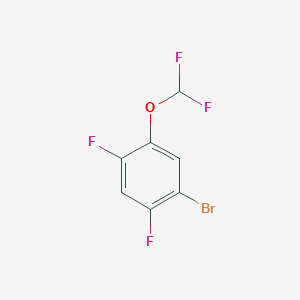
1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF4O. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene typically involves the bromination and fluorination of benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions.
Butyllithium: Commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.
Quinones and Hydro Derivatives: From oxidation and reduction reactions, respectively.
Scientific Research Applications
1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. The difluoromethoxy group contributes to its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(difluoromethyl)benzene
- 1-Bromo-2,5-difluorobenzene
- 5-((4-Bromo-2,6-difluorophenyl)difluoromethoxy)-1,2,3-trifluorobenzene
Uniqueness
1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties, such as increased reactivity and stability. The difluoromethoxy group further enhances its lipophilicity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H3BrF4O |
|---|---|
Molecular Weight |
259.00 g/mol |
IUPAC Name |
1-bromo-5-(difluoromethoxy)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-6(13-7(11)12)5(10)2-4(3)9/h1-2,7H |
InChI Key |
NMDDJIBPGIECFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


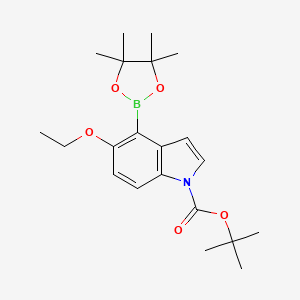
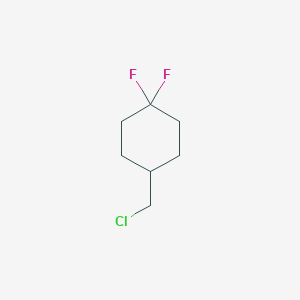
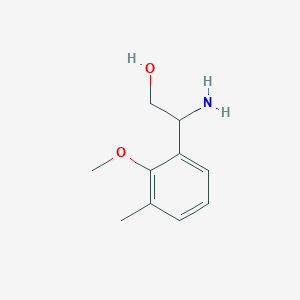
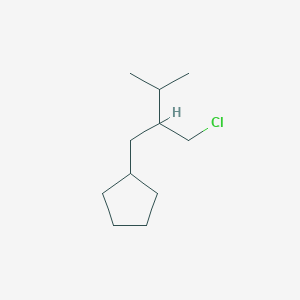
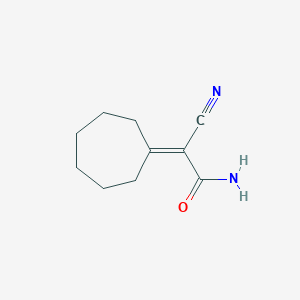
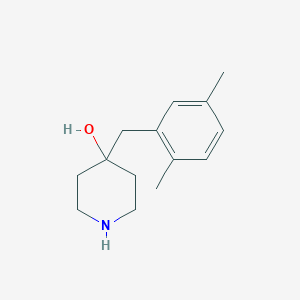
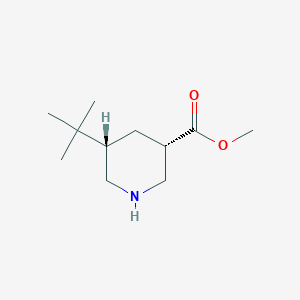
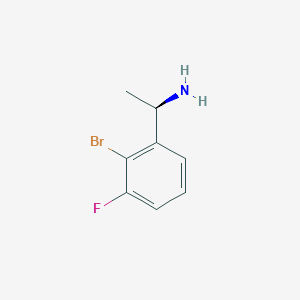
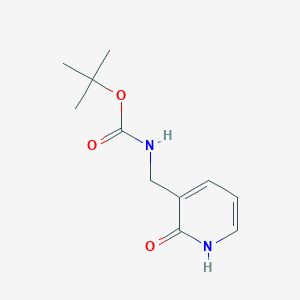
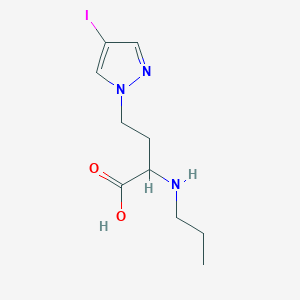
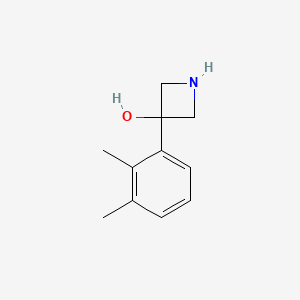
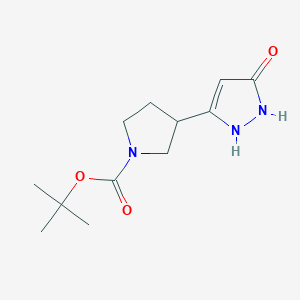
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13550741.png)
